molecular formula C20H24N2O2 B246275 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Cat. No. B246275
M. Wt: 324.4 g/mol
InChI Key: WBKBCIHAWVIMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone, commonly known as BZP, is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. BZP is a synthetic compound that belongs to the family of piperazine derivatives. It was initially developed as an antidepressant, but its stimulating effects led to its use as a recreational drug.

Mechanism of Action

BZP acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to prolonged stimulation of the central nervous system.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in both humans and animals. It also causes pupillary dilation, dry mouth, and sweating. BZP has been shown to have a low potential for addiction and dependence.

Advantages and Limitations for Lab Experiments

BZP is a useful tool for researchers studying the central nervous system and its effects on behavior. It is relatively easy to synthesize and has a low potential for addiction and dependence. However, the use of BZP in animal experiments can be controversial due to its potential for abuse as a recreational drug.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential therapeutic effects on neurological disorders such as anxiety and depression. Additionally, more research is needed to fully understand the biochemical and physiological effects of BZP. The development of safer and more effective synthetic compounds based on BZP is also an area of interest. Finally, more research is needed to fully understand the potential risks and benefits of using BZP in animal experiments.

Synthesis Methods

BZP can be synthesized through the reaction of 1-benzylpiperazine with 4-methylphenol in the presence of an acid catalyst. The reaction produces BZP as a white crystalline powder with a melting point of 240-242°C.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic effects on various neurological disorders. Studies have shown that BZP has anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression. Additionally, BZP has been shown to improve cognitive function and memory in animal models.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H24N2O2/c1-17-7-9-19(10-8-17)24-16-20(23)22-13-11-21(12-14-22)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

WBKBCIHAWVIMTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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